3-amino-1-(3-methoxypropyl)urea

Catalog No.
S982197
CAS No.
1121640-30-9
M.F
C5H13N3O2
M. Wt
147.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-amino-1-(3-methoxypropyl)urea

CAS Number

1121640-30-9

Product Name

3-amino-1-(3-methoxypropyl)urea

IUPAC Name

1-amino-3-(3-methoxypropyl)urea

Molecular Formula

C5H13N3O2

Molecular Weight

147.18 g/mol

InChI

InChI=1S/C5H13N3O2/c1-10-4-2-3-7-5(9)8-6/h2-4,6H2,1H3,(H2,7,8,9)

InChI Key

DHFZKPSHEWAJNI-UHFFFAOYSA-N

SMILES

COCCCNC(=O)NN

Canonical SMILES

COCCCNC(=O)NN

3-Amino-1-(3-methoxypropyl)urea is an organic compound with the molecular formula C5_5H13_{13}N3_3O2_2. This compound is a derivative of urea, characterized by the presence of an amino group and a methoxypropyl group attached to the urea backbone. The structure of 3-amino-1-(3-methoxypropyl)urea facilitates its solubility in various solvents, which is advantageous for its applications in both research and industry.

Due to the lack of research on this compound, its mechanism of action in any biological system is unknown.

  • Wear gloves and safety glasses when handling the compound due to the presence of amine groups, which can be irritating [].
  • Exercise caution when working with unknown compounds, as unexpected reactivity is always a possibility.

Availability and Identification

-Amino-3-(3-methoxypropyl)urea is a chemical compound with the CAS number 1121640-30-9. Information on its prevalence, physical properties, or biological activity is currently limited. There are a few commercial suppliers of this compound, but no scientific literature documents its use in any published research as of today.

Potential Research Areas

While there is no current research documented on 1-Amino-3-(3-methoxypropyl)urea, its structure suggests potential applications in a few areas:

  • Organic Synthesis: The presence of a urea functional group suggests 1-Amino-3-(3-methoxypropyl)urea might be useful as a building block in organic synthesis for the creation of more complex molecules. Urea derivatives are known to participate in various organic reactions .
  • Material Science: Urea can form hydrogen bonds, which contribute to the formation of specific material structures. The combination of the urea group with the methoxypropyl chain might lead to interesting material properties if 1-Amino-3-(3-methoxypropyl)urea self-assembles or interacts with other molecules.

Future Research Directions

Given the lack of existing research, further investigation is needed to determine the potential applications of 1-Amino-3-(3-methoxypropyl)urea. Some initial research questions could explore:

  • Synthesis and characterization of 1-Amino-3-(3-methoxypropyl)urea to confirm its structure and properties.
  • Investigation of its reactivity in different chemical reactions.
  • Exploration of its potential self-assembly properties or interactions with other molecules.
  • In-vitro or in-vivo studies (if appropriate) to assess its biological activity.
, including:

  • Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
  • Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, producing different products.
  • Hydrolysis: The urea moiety can hydrolyze to yield corresponding amines and carbon dioxide.

Common reagents for these reactions include alkyl halides and acyl chlorides for substitution, while oxidizing agents like hydrogen peroxide or potassium permanganate are used for oxidation. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed for reduction processes.

The biological activity of 3-amino-1-(3-methoxypropyl)urea is notable due to its potential interactions with specific molecular targets such as enzymes and receptors. The amino group allows for the formation of hydrogen bonds and electrostatic interactions, which can significantly influence the activity of target molecules. Additionally, the methoxypropyl group enhances the compound's solubility and bioavailability, making it potentially effective in various biological systems.

The synthesis of 3-amino-1-(3-methoxypropyl)urea typically involves:

  • Nucleophilic Addition: A common method includes the reaction of an amine with a carbamate derivative. For instance, reacting an amine with 4-nitrophenyl-N-benzylcarbamate followed by hydrogenolysis yields the desired urea compound.
  • Mechanochemical Synthesis: Recent advancements have shown that solid-state mechanochemical ball milling can be utilized for synthesizing ureas, including this specific compound .

Industrial production may employ automated reactors and continuous flow systems to enhance efficiency and yield while optimizing solvents and reagents to reduce costs and environmental impact .

3-Amino-1-(3-methoxypropyl)urea has several applications across different fields:

  • Chemistry: It serves as a building block in synthesizing more complex organic molecules.
  • Biology: The compound is useful in enzyme interaction studies and protein modifications.
  • Industry: It finds use in producing specialty chemicals and materials due to its unique structural features.

Studies on the interactions of 3-amino-1-(3-methoxypropyl)urea with various biological targets have revealed its potential as a modulator of enzyme activity. The unique structural characteristics allow it to engage effectively with certain proteins, influencing their functions. This property makes it a candidate for further research in drug development and therapeutic applications.

Several compounds share structural similarities with 3-amino-1-(3-methoxypropyl)urea. Notable examples include:

  • 3-Amino-1-propylurea: Similar structure but lacks the methoxy group.
  • 3-Amino-1-(2-methoxyethyl)urea: Features a shorter alkyl chain compared to 3-amino-1-(3-methoxypropyl)urea.
  • 3-Amino-1-(4-methoxybutyl)urea: Contains a longer alkyl chain.

Uniqueness

The presence of the methoxypropyl group in 3-amino-1-(3-methoxypropyl)urea is significant as it influences both chemical reactivity and biological activity. This structural feature enhances solubility and interaction with specific molecular targets, distinguishing it from similar compounds .

XLogP3

-1.8

Dates

Last modified: 08-16-2023

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